Capsianoside V methyl ester

Catalog No.
S14633787
CAS No.
M.F
C27H44O10
M. Wt
528.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Capsianoside V methyl ester

Product Name

Capsianoside V methyl ester

IUPAC Name

methyl (2E,6E,10Z,14S)-4-hydroxy-10-(hydroxymethyl)-2,6,14-trimethyl-14-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoate

Molecular Formula

C27H44O10

Molecular Weight

528.6 g/mol

InChI

InChI=1S/C27H44O10/c1-6-27(4,37-26-24(33)23(32)22(31)21(16-29)36-26)12-8-11-19(15-28)10-7-9-17(2)13-20(30)14-18(3)25(34)35-5/h6,9,11,14,20-24,26,28-33H,1,7-8,10,12-13,15-16H2,2-5H3/b17-9+,18-14+,19-11-/t20?,21-,22-,23+,24-,26+,27-/m1/s1

InChI Key

ZVUKZMWLRYNENB-RKJLFWSHSA-N

Canonical SMILES

CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)CO)CC(C=C(C)C(=O)OC)O

Isomeric SMILES

C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/CO)/CC(/C=C(\C)/C(=O)OC)O

Capsianoside V methyl ester (CAS 1033772-78-9) is a highly specific acyclic diterpene glycoside isolated from Capsicum annuum var. grossum (sweet peppers) [1]. As the methyl ester derivative of Capsianoside V, it possesses a defined molecular weight of 528.29 g/mol and serves as a critical analytical reference standard [2]. In procurement contexts, this compound is primarily sourced by analytical laboratories, metabolomics core facilities, and nutraceutical QA/QC departments to establish precise chromatographic calibration curves. Its availability enables the exact quantification of esterified diterpene glycosides, distinguishing them from their free acid counterparts and ensuring the chemical fidelity of botanical extracts and purified fractions [3].

Procuring the free acid (Capsianoside V) or a crude Capsicum extract as a substitute for Capsianoside V methyl ester compromises analytical precision and assay validity [1]. In LC-MS/MS workflows, the methyl ester exhibits a distinct retention time and ionization efficiency compared to the free acid. Using the free acid to quantify the methyl ester leads to significant calibration errors, particularly when assessing methanol-based extraction artifacts [2]. Furthermore, in in vitro cellular models, the esterification of the carboxylic acid alters the molecule's lipophilicity, meaning the free acid cannot reliably substitute for the methyl ester in structure-activity relationship (SAR) studies evaluating membrane permeability or cellular uptake [3].

Chromatographic Resolution and Retention Time Shift

In reverse-phase high-performance liquid chromatography (RP-HPLC), the esterification of the carboxylic acid group in Capsianoside V methyl ester increases its hydrophobicity compared to the free acid Capsianoside V [1]. This structural modification results in a predictable and quantifiable shift in retention time, preventing co-elution and allowing for the precise quantification of esterified metabolites in complex matrices [2].

Evidence DimensionChromatographic retention behavior (Hydrophobicity)
Target Compound DataIncreased retention factor (k') on C18 stationary phases due to the masking of the polar carboxylic acid.
Comparator Or BaselineCapsianoside V (free acid), which elutes earlier due to higher polarity.
Quantified DifferenceComplete baseline resolution (Rs > 1.5) between the free acid and methyl ester.
ConditionsRP-HPLC/UHPLC-MS profiling of Capsicum extracts.

Ensures accurate quantification in metabolomic studies without signal interference from the highly abundant free acid form.

Differentiation of Extraction Artifacts vs. Native Metabolites

During the extraction of plant materials using methanolic solvents, free carboxylic acids can undergo esterification, producing methyl esters as artifacts [1]. Procuring the exact Capsianoside V methyl ester standard allows analytical chemists to accurately quantify this conversion rate, differentiating between naturally occurring methyl esters and process-induced artifacts, a distinction impossible to make using only the free acid standard [2].

Evidence DimensionArtifact quantification accuracy
Target Compound DataDirect quantification of methyl ester concentration (µg/mL) in methanolic extracts.
Comparator Or BaselineUsing free acid standard alone.
Quantified DifferencePrevents >20% underestimation or misidentification of total capsianoside content caused by unquantified esterification artifacts.
ConditionsMethanol-based extraction and subsequent LC-MS analysis.

Critical for regulatory compliance and exact phytochemical characterization of nutraceutical raw materials.

Lipophilicity and Cellular Assay Compatibility

The methyl esterification of Capsianoside V alters its partition coefficient, enhancing its lipophilicity [1]. In cell-based assays evaluating neuroprotection or ROS inhibition, this increased lipophilicity can influence membrane permeability and cellular uptake kinetics compared to the more polar free acid, making it a distinct entity for structure-activity relationship (SAR) studies of acyclic diterpene glycosides [2].

Evidence DimensionMembrane permeability / Lipophilicity (LogP)
Target Compound DataCalculated XLogP3 increase of approximately +0.4 to +0.6 units.
Comparator Or BaselineCapsianoside V (XLogP3 ~ 1.2).
Quantified DifferenceSignificant shift in partition coefficient, altering aqueous solubility and lipid membrane partitioning.
ConditionsIn vitro cell culture models (e.g., neuroprotection/antioxidant assays).

Essential for researchers conducting precise SAR studies where compound polarity directly dictates biological assay outcomes.

High-Resolution Metabolomic Fingerprinting of Capsicum Species

Capsianoside V methyl ester is indispensable as a reference standard for UHPLC-MS/MS metabolomic profiling [1]. It allows researchers and quality control labs to accurately map the acyclic diterpene glycoside profile of sweet peppers (Capsicum annuum var. grossum), distinguishing them from pungent varieties and tracking metabolic variations due to genetic or environmental factors.

Validation of Extraction Protocols in Nutraceutical Manufacturing

In the industrial scale-up of botanical extracts, this standard is utilized to monitor extraction fidelity [2]. By quantifying the ratio of Capsianoside V to its methyl ester, manufacturers can optimize solvent selection (e.g., ethanol vs. methanol) and processing temperatures to minimize artifact formation and preserve the native phytochemical profile.

Structure-Activity Relationship (SAR) Screening in Antioxidant Research

Due to its distinct lipophilicity compared to the free acid, Capsianoside V methyl ester is procured for specialized in vitro screening [3]. It is used to evaluate how esterification impacts the antioxidant capacity and cellular membrane penetration of capsianosides in neuroprotective or anti-inflammatory cell models.

XLogP3

1.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

528.29344760 g/mol

Monoisotopic Mass

528.29344760 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

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